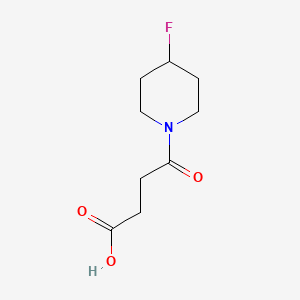

4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid

Overview

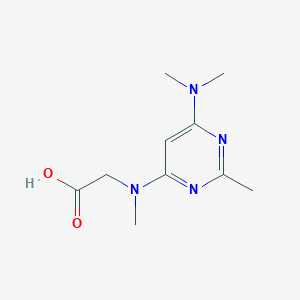

Description

This compound is an organic molecule with a fluoropiperidine group and a carboxylic acid group. The fluoropiperidine group consists of a six-membered ring containing five carbon atoms and one nitrogen atom, with a fluorine atom attached to one of the carbon atoms. The carboxylic acid group consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), or mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds present .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined through experimental analysis. These properties can provide important information about how the compound behaves under different conditions .Scientific Research Applications

Medicinal Chemistry: BTK Inhibitors

4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid: is structurally related to compounds used in the development of Bruton’s tyrosine kinase (BTK) inhibitors . These inhibitors are crucial in treating certain cancers and autoimmune disorders. The compound’s fluorinated piperidine moiety can enhance binding affinity and metabolic stability, making it a valuable scaffold in drug design.

Organic Synthesis: Suzuki–Miyaura Coupling

In organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reactions, the fluoropiperidine structure can be used to introduce fluorinated alkyl chains . This reaction is widely applied for forming carbon-carbon bonds, and the presence of a fluorine atom can significantly influence the pharmacokinetic properties of the synthesized molecules.

Biochemistry: Antibacterial Agents

Research has shown that derivatives of fluoropiperidines, like 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid , can exhibit antibacterial properties . These compounds can be synthesized and tested against various bacterial strains to develop new antibacterial drugs, addressing the growing concern of antibiotic resistance.

Pharmacology: Analgesic and Neuroprotective Agents

Fluorinated piperidine derivatives are explored for their potential as analgesic and neuroprotective agents . The fluorine atom’s electronegativity and small size make it an ideal candidate for modifying neurological drug properties, potentially leading to new treatments for chronic pain and neurodegenerative diseases.

Chemical Engineering: Crystalline Form Development

The compound’s ability to form crystalline structures makes it significant in chemical engineering applications, where it can be used to develop novel crystalline forms of pharmaceuticals . These forms can have different solubility, stability, and bioavailability, which are critical parameters in drug formulation.

Materials Science: Development of Small Molecules

In materials science, the compound can contribute to the development of small molecules with specific physical properties . These molecules can be used in creating new materials with potential applications in electronics, coatings, and other advanced materials.

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the process involves the reaction of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of various pharmaceuticals .

Result of Action

Similar compounds have shown antibacterial activity .

Action Environment

The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(4-fluoropiperidin-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14FNO3/c10-7-3-5-11(6-4-7)8(12)1-2-9(13)14/h7H,1-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVYHIHJSOWBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

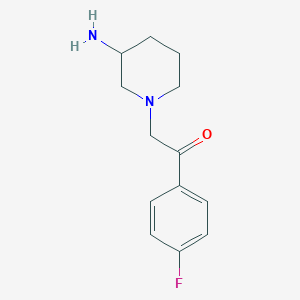

![(1-(Benzo[d]oxazol-2-yl)cyclopropyl)methanamine](/img/structure/B1490032.png)

![3-Chloro-5-[N-(methoxycarbonyl)sulfamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester](/img/structure/B1490036.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one](/img/structure/B1490040.png)

![[1-(Oxolane-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1490041.png)

![2-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1490048.png)